2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
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Description
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide, also known as BFPDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar compounds to "2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide" have been extensively studied. For instance, the preparation of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide through hydrolysis and subsequent reactions to yield Schiff bases highlights the compound's chemical versatility and potential for antimicrobial activity exploration (Nunna et al., 2014).
Radiosynthesis for Imaging
The development of selective radioligands, such as in the synthesis of [18F]PBR111 from a series including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the application in positron emission tomography (PET) imaging. This particular work underlines the use of these compounds in visualizing the translocator protein (18 kDa) within the brain, with implications for studying neuroinflammatory processes (Dollé et al., 2008).
Corrosion Inhibition
Research into 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their ability to inhibit corrosion in steel structures presents another fascinating application. This investigation not only demonstrates the chemical utility of such compounds but also their potential in industrial applications to protect against acidic degradation (Yıldırım & Çetin, 2008).
Antitumor Activity
The exploration of bridge region variations on classical 2,4-diaminofuro[2,3-d]pyrimidines and their effects on antifolate and antitumor activity exemplifies the compound's role in cancer research. By manipulating the chemical structure, researchers aim to enhance therapeutic efficacy against various cancer cell lines, offering insights into the design of novel anticancer drugs (Gangjee et al., 1995).
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-8-13(2)15(9-12)23-17(24)10-26-20-19-18(21-11-22-20)14-5-3-4-6-16(14)25-19/h3-9,11H,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCHUTBOSZSYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide |
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